molecular formula C20H19N3O4 B5208234 N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide

Cat. No. B5208234
M. Wt: 365.4 g/mol
InChI Key: MANXRJHVXKIOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of 8-hydroxyquinoline derivatives. It has been extensively studied for its antimicrobial properties and has shown promising results in the treatment of various bacterial and fungal infections.

Mechanism of Action

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide exerts its antimicrobial activity by chelating metal ions such as iron and copper, which are essential for bacterial growth and replication. This leads to the disruption of bacterial cell membrane integrity and the inhibition of bacterial DNA synthesis. N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has also been shown to inhibit the activity of certain enzymes involved in bacterial metabolism, such as urease and dihydrofolate reductase.
Biochemical and Physiological Effects:
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been shown to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and is excreted mainly through the kidneys. N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. It has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has several advantages for use in lab experiments. It is readily available, inexpensive, and has a low toxicity profile. It has been extensively studied for its antimicrobial properties and has shown promising results in the treatment of various bacterial and fungal infections. However, N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has shown great potential for use in the treatment of various bacterial and fungal infections. However, there is still much to be learned about its mechanism of action and its potential applications. Future research should focus on the development of more effective formulations of N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide, as well as the identification of new targets for its antimicrobial activity. Additionally, N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has shown promise in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies for these conditions.

Synthesis Methods

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide can be synthesized by the reaction of 8-hydroxyquinoline with 4-nitrobenzyl chloride and 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been extensively studied for its antimicrobial properties. It has shown activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as fungi. N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has also been shown to have antiviral and antitumor properties. It has been used in the treatment of urinary tract infections, skin infections, and respiratory tract infections.

properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12(2)20(25)22-17(14-5-8-15(9-6-14)23(26)27)16-10-7-13-4-3-11-21-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANXRJHVXKIOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide

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